![molecular formula C17H16ClN5O4 B3952875 N-(5-chloro-2-methylphenyl)-7-(morpholin-4-yl)-4-nitro-2,1,3-benzoxadiazol-5-amine](/img/structure/B3952875.png)
N-(5-chloro-2-methylphenyl)-7-(morpholin-4-yl)-4-nitro-2,1,3-benzoxadiazol-5-amine
Overview
Description
N-(5-chloro-2-methylphenyl)-7-(morpholin-4-yl)-4-nitro-2,1,3-benzoxadiazol-5-amine: is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzoxadiazole ring, a morpholine moiety, and a nitro group, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methylphenyl)-7-(morpholin-4-yl)-4-nitro-2,1,3-benzoxadiazol-5-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Chlorination: The selective chlorination of the aromatic ring.
Morpholine Addition: The attachment of the morpholine moiety via a substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methylphenyl)-7-(morpholin-4-yl)-4-nitro-2,1,3-benzoxadiazol-5-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amine derivatives.
Substitution: Formation of various substituted benzoxadiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the benzoxadiazole ring.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methylphenyl)-7-(morpholin-4-yl)-4-nitro-2,1,3-benzoxadiazol-5-amine involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. The benzoxadiazole ring can also participate in π-π interactions with aromatic residues in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- N-(5-chloro-2-methylphenyl)-2-morpholin-4-ylacetamide
- 4-(5-chloro-2-methylphenyl)-N-(2-morpholin-4-ylethyl)piperazine-1-carbothioamide
- 2-[(5-chloro-2-methylphenyl)amino]-1-(morpholin-4-yl)propan-1-one
Uniqueness
N-(5-chloro-2-methylphenyl)-7-(morpholin-4-yl)-4-nitro-2,1,3-benzoxadiazol-5-amine stands out due to the presence of the benzoxadiazole ring, which imparts unique electronic and optical properties. This makes it particularly valuable in applications requiring fluorescence or specific electronic characteristics.
Properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-7-morpholin-4-yl-4-nitro-2,1,3-benzoxadiazol-5-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5O4/c1-10-2-3-11(18)8-12(10)19-13-9-14(22-4-6-26-7-5-22)15-16(21-27-20-15)17(13)23(24)25/h2-3,8-9,19H,4-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVEXHDYNBYYPIG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC2=C(C3=NON=C3C(=C2)N4CCOCC4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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